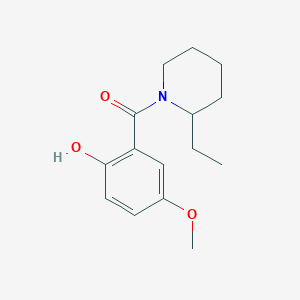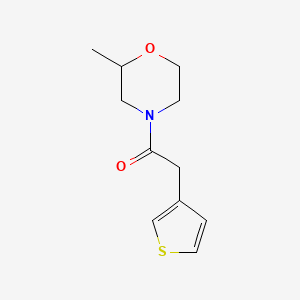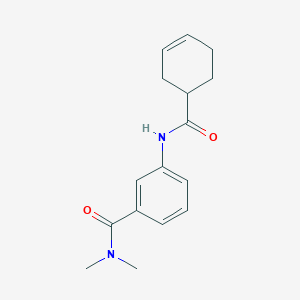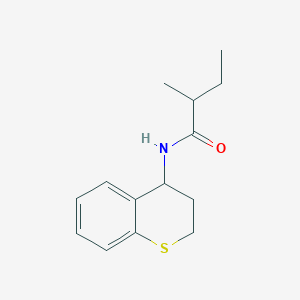
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB belongs to the class of thiochromene derivatives, which are known for their diverse biological activities.
科学的研究の応用
DMDB has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been demonstrated to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. DMDB has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.
作用機序
The mechanism of action of DMDB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMDB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
DMDB has been found to have several biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. DMDB has also been found to increase the expression of antioxidant enzymes, such as catalase and superoxide dismutase, and to reduce oxidative stress-induced damage in cells.
実験室実験の利点と制限
DMDB has several advantages for lab experiments, including its high yield and stability. It is also relatively easy to synthesize and purify. However, one limitation of DMDB is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMDB has not been extensively studied in human clinical trials, so its therapeutic potential in humans is not yet known.
将来の方向性
There are several future directions for research on DMDB. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation and to identify the specific mechanisms by which it reduces inflammation. Finally, more research is needed to determine the safety and efficacy of DMDB in human clinical trials.
合成法
The synthesis of DMDB involves the reaction of 2-methylbutanoyl chloride with 3,4-dihydro-2H-thiochromene-4-carbothioamide in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of DMDB is high, and the compound is stable under normal laboratory conditions.
特性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-3-10(2)14(16)15-12-8-9-17-13-7-5-4-6-11(12)13/h4-7,10,12H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJPNMNBOWHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

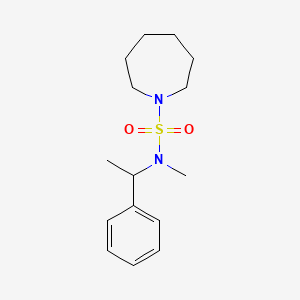
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
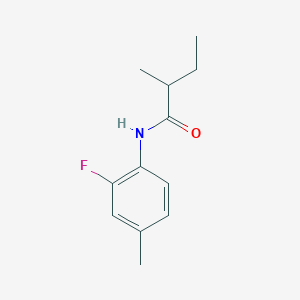
![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)


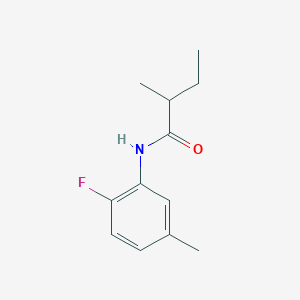
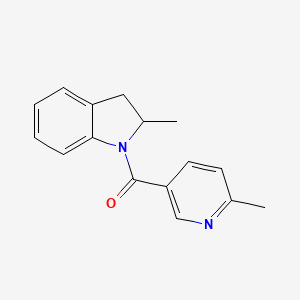
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
